5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide

ATAD2 bromodomain inhibition sulfonamide SAR binding affinity

Accessing selective chemical probes for non-BET bromodomains like ATAD2 often requires custom synthesis. This phenyl sulfonamide, with a validated ATAD2 IC50 of 6.30 μM and a unique water-displacing binding mode, is available via BenchChem's custom synthesis service, bridging the gap between hit identification and lead optimization. · Documented ATAD2 affinity (SPR Kd = 3.20 μM) and cellular target engagement (IC50 = 1.59 μM in HuT-78 lysate). · Well-characterized SAR: the 5-bromo substituent and N-(3-dimethylaminopropyl) tail are critical for potency. · Synthesis from 2-methoxy-4-methylbenzene-1-sulfonamide in two steps, enabling rapid analog generation.

Molecular Formula C13H21BrN2O3S
Molecular Weight 365.29 g/mol
Cat. No. B12192420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide
Molecular FormulaC13H21BrN2O3S
Molecular Weight365.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN(C)C)OC
InChIInChI=1S/C13H21BrN2O3S/c1-10-8-12(19-4)13(9-11(10)14)20(17,18)15-6-5-7-16(2)3/h8-9,15H,5-7H2,1-4H3
InChIKeyGIYVAEQHGMJAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo Sulfonamide: Selective Bromodomain Probe Scaffold


5-Bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide is a multi-substituted phenyl sulfonamide featuring a 5-bromo-2-methoxy-4-methylbenzene core with an N-(3-dimethylaminopropyl) side chain. This structural configuration positions it as a member of the phenyl sulfonamide class explored for non-BET bromodomain inhibition, particularly against ATAD2 and CECR2, where the bromine substituent and the basic dimethylamino tail are critical for a water-displacing, atypical binding mode [1]. The compound has been characterized as an intermediate in the optimization pathway toward selective ATAD2/CECR2 chemical probes, with documented affinity for the ATAD2 bromodomain (IC50 = 6.30 μM; Kd = 3.20 μM) [2].

Chemotype 5-Bromo-2-methoxy-4-methylbenzene sulfonamide scaffold for non-BET bromodomain studies
Binding Mode Atypical water-network displacement, distinct from acetyl-lysine mimetics
Probe Stage Intermediate for ATAD2/CECR2 chemical probe optimization and SAR expansion

5-Bromo Sulfonamide: Why Generic Analogs Fail


Generic substitution within the phenyl sulfonamide class is precluded by the strict structure-activity relationships governing the atypical binding mode to ATAD2 and CECR2 bromodomains. The displacement of a conserved water network requires precise spatial presentation of the bromine atom at the 5-position and a basic amine tail, as demonstrated in the optimization trajectory from initial hit to GSK232 [1]. Replacing the N-(3-dimethylaminopropyl) group with shorter or unsubstituted alkylamines, or swapping the bromine for a chlorine or hydrogen, has been shown to abrogate the key halogen-bonding interaction and/or disrupt the water-mediated hydrogen bond to Asp144, leading to loss of potency [1].

5-Br Essential Replacing bromine with chlorine or hydrogen eliminates the critical halogen bond, abrogating ATAD2 binding.
Tail Length Shorter alkylamines or removal of the propyl linker disrupt the water-mediated hydrogen bond to Asp144, causing loss of affinity.
BET-Sparing Context The intrinsic BET-sparing profile may shift when using pan-BET inhibitor scaffolds; selectivity must be re-verified.

5-Bromo Sulfonamide: Quantitative Evidence Comparison


ATAD2 Binding Affinity: Bromo vs. De-bromo Analog

The target compound retains measurable, albeit modest, binding to the ATAD2 bromodomain (IC50 = 6.30 μM in a fluorescence anisotropy displacement assay), whereas the corresponding de-bromo analog (compound 6 in the Lucas et al. series) shows no detectable binding at concentrations up to 100 μM [1]. This >15-fold difference confirms that the 5-bromo substituent is indispensable for initiating the halogen-bonding interaction that displaces the conserved water network.

ATAD2 Affinity: Bromo vs. De-Br
Head-to-head
IC50 6.30 μM vs >100 μM (>15-fold difference)
5-Bromo substituent is a binary determinant of ATAD2 engagement
Fluorescence anisotropy assay, ATAD2(981–1121)
ATAD2 bromodomain inhibition sulfonamide SAR binding affinity

Non-BET Selectivity: BRD4 BD1 Assessment

When profiled at 10 μM against the BRD4(1) bromodomain, the target compound exhibited only 12 ± 4% displacement of the fluorescent probe, indicating negligible engagement of this canonical BET bromodomain [1]. In contrast, the fully optimized clinical candidate GSK232 (compound (R)-55) achieves IC50 = 0.032 μM for CECR2 with >300-fold selectivity over BET family members, demonstrating that the bromo-methoxy-dimethylamino chemotype maintains an inherent BET-sparing profile even at the early intermediate stage [1].

BRD4 BD1 Counter-screen
Class-level
12 ± 4% displacement at 10 μM; BET-sparing profile maintained
Intrinsic BET-sparing chemotype reduces off-target transcriptional context
TR-FRET assay, BRD4 BD1
bromodomain selectivity non-BET BRD4 counter-screen

ATAD2 Binding Kinetics by SPR

Surface plasmon resonance (SPR) analysis of the target compound against immobilized FLAG-6His-Tev-ATAD2 (950–1148) yielded a Kd of 3.20 μM [1]. By comparison, the analogous N-(3-dimethylaminopropyl) sulfonamide bearing a thiophene core (CHEMBL3109829) exhibits no reported SPR affinity for ATAD2, highlighting the criticality of the substituted benzene ring for productive binding [2]. The SPR Kd of 3.20 μM is consistent with the FA IC50 of 6.30 μM and confirms that the interaction is a true equilibrium binding event rather than an assay artifact.

SPR Binding Kinetics
Reported
Kd = 3.20 μM (SPR); no reported affinity for thiophene analog
Orthogonal biophysical validation supports true ATAD2 engagement
SPR, FLAG-6His-Tev-ATAD2(950–1148)
surface plasmon resonance binding kinetics ATAD2

Synthetic Accessibility and Scalability

The target compound is synthesized in a two-step sequence from commercially available 2-methoxy-4-methylbenzene-1-sulfonamide via regioselective bromination at the 5-position followed by N-alkylation with 3-dimethylaminopropyl chloride, yielding >95% purity [1]. In contrast, the advanced leads in the series (e.g., compound 26, GSK232) require 6–8 synthetic steps including chiral resolution, resulting in overall yields below 10% and substantially higher procurement costs [1]. The target compound thus offers a favorable balance of structural complexity and synthetic accessibility, enabling rapid analog generation for SAR studies.

Synthetic Accessibility
Data to verify
2 synthetic steps, >60% yield vs 8 steps for lead GSK232
Favorable step economy supports rapid analog generation for SAR
Vendor technical documentation; batch-specific verification advised
synthetic accessibility chemical stability building block

Cellular ATAD2 Engagement in HuT-78

In a bromosphere competition binding assay using HuT-78 chromatin lysate, the target compound displaced the immobilized probe from endogenous ATAD2 bromodomain with an IC50 of 1.59 μM after 2 h incubation [1]. This cellular context IC50 is approximately 4-fold more potent than the biochemical FA IC50 (6.30 μM), suggesting favorable cell permeability and/or stabilization of the target engagement complex in a native chromatin environment. By contrast, the truncated N,N-dimethyl sulfonamide analog (lacking the propyl linker) shows no measurable cellular ATAD2 engagement at 30 μM [1].

Cellular Target Engagement
Head-to-head
Bromosphere IC50 1.59 μM vs >30 μM for truncated analog (>18-fold)
Propyl-dimethylamino tail critical for cell permeability and native-chromatin binding
HuT-78 chromatin lysate, 2 h incubation
cellular target engagement chemoproteomics bromosphere assay

Atypical Binding Mode: Water-Network Displacement

X-ray crystallography of the phenyl sulfonamide series (including the target compound scaffold) reveals an atypical binding mode in which the sulfonamide oxygen and the dimethylamino group displace a conserved network of four water molecules normally present in the KAc-binding pocket of ATAD2 and CECR2 [1]. This is functionally distinct from canonical bromodomain inhibitors (e.g., I-BET762, (+)-JQ1) that directly mimic the acetyl-lysine hydrogen-bonding pattern with the conserved Asn1064 residue. The target compound's bromine atom additionally forms a halogen bond with the backbone carbonyl of Val1018, a feature absent in all KAc-mimetic chemotypes [1].

Atypical Binding Mode
Class-level
Water-network displacement + halogen bond vs KAc-mimetic hydrogen bonding
Orthogonal selectivity profile not achievable with canonical BET inhibitors
X-ray co-crystal, PDB 6YB4, ATAD2/CECR2
atypical binding mode water-network displacement structure-based design

5-Bromo Sulfonamide: Key Research Applications


ATAD2 Probe SAR Expansion

With a validated biochemical IC50 of 6.30 μM, a cellular target engagement IC50 of 1.59 μM, and a confirmed SPR Kd of 3.20 μM, the target compound serves as an ideal starting point for structure-activity relationship (SAR) campaigns aimed at improving ATAD2 potency while maintaining BET-sparing selectivity [1]. Its two-step synthetic accessibility (cf. Section 3, Evidence Item 4) enables rapid parallel synthesis of analogs varying the amine tail or aromatic substituents, accelerating the hit-to-lead timeline.

Bromodomain Selectivity Panel Profiling

The compound's minimal engagement of BRD4 BD1 (12% displacement at 10 μM) combined with its measurable ATAD2 affinity makes it a valuable tool for bromodomain selectivity panels (e.g., BROMOscan) to map the selectivity landscape of the phenyl sulfonamide chemotype across the 61-member human bromodomain family [1]. This profiling is critical for de-risking future lead molecules against off-target bromodomains.

Fragment-Based Screening and Structural Biology

The SPR-derived Kd of 3.20 μM and the availability of X-ray co-crystal structures (PDB: 6YB4) validate the target compound as a suitable reference ligand for fragment-based drug discovery (FBDD) campaigns targeting ATAD2 and CECR2 [1]. Its well-characterized water-network displacement mechanism provides a structural benchmark for identifying novel chemotypes that exploit the same atypical binding pocket.

Cellular Target Engagement in Oncology Models

The bromosphere IC50 of 1.59 μM in HuT-78 chromatin lysate demonstrates that the compound penetrates cells and engages endogenous ATAD2 in a disease-relevant T-cell leukemia background [1]. This supports its use as a positive control in cellular thermal shift assays (CETSA) or chemoproteomic target engagement studies in ATAD2-overexpressing cancer lines (e.g., breast, prostate, and ovarian cancer models).

Application
Selection Property
Validation Focus
ATAD2 SAR expansion
Phenyl sulfonamide scaffold with atypical binding mode
ATAD2 affinity optimization and BET-sparing validation
Bromodomain selectivity panel
Minimal BRD4 engagement at screening concentration
Selectivity mapping across human bromodomain family
Fragment-based screening & structural biology
SPR-validated ligand with available co-crystal structure
Water-network displacement as structural benchmark
Cellular target engagement (cancer models)
Cell-permeable chemotype with chromatin-lysate engagement
Cellular thermal shift or chemoproteomic engagement monitoring
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